molecular formula C15H18N4O3 B5727547 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No. B5727547
M. Wt: 302.33 g/mol
InChI Key: YBFQYELWNJQBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been shown to inhibit the production of these cytokines, making it a potential therapeutic agent for a variety of inflammatory diseases.

Mechanism of Action

3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide acts by selectively inhibiting TLR4 signaling, which is a key mediator of the innate immune response. TLR4 activation leads to the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. By inhibiting TLR4 signaling, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can reduce cytokine production and inflammation.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of inflammation, and the modulation of immune cell function. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is its specificity for TLR4 signaling, which allows for targeted inhibition of the innate immune response. However, one limitation of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of TLR4 signaling.

Future Directions

There are a number of potential future directions for research on 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, including the development of more potent and selective inhibitors of TLR4 signaling, the investigation of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide's potential in other inflammatory diseases, and the exploration of the mechanisms underlying 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide's effects on immune cell function. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide in humans.

Synthesis Methods

The synthesis of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves several steps, including the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine to form the intermediate, which is then reacted with 4-aminobenzamide to form the final product, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide.

Scientific Research Applications

3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to effectively inhibit pro-inflammatory cytokine production and reduce inflammation in animal models of these diseases.

properties

IUPAC Name

3-methyl-4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9-7-12(5-6-14(9)19(21)22)15(20)16-8-13-10(2)17-18(4)11(13)3/h5-7H,8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFQYELWNJQBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=C(N(N=C2C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

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